
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide (CAS: 261956-65-4) is a halogenated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a chlorine atom at position 2, and an N-oxide functional group at position 1. Its molecular formula is C₆H₃ClF₃NO, with a molecular weight of 197.54 g/mol and a logP (octanol-water partition coefficient) of 2.7873, indicating moderate lipophilicity . The N-oxide group enhances polarity, influencing solubility and reactivity in synthetic applications. Hazard code T+ underscores its high acute toxicity, necessitating stringent handling protocols .
Preparation Methods
Direct Oxidation of 2-Chloro-5-(Trifluoromethyl)Pyridine
UHP/TFAA Oxidative System
The UHP/TFAA protocol, first reported by Caron et al. (2000), remains the benchmark for synthesizing 2-chloro-5-(trifluoromethyl)pyridine 1-oxide. This method exploits the synergistic activation of UHP by TFAA to generate a highly reactive peroxonium ion (Scheme 1), which facilitates electrophilic attack at the pyridine nitrogen.
Reaction Conditions and Optimization
- Substrate Ratio : 1:1.2 molar ratio of 2-chloro-5-(trifluoromethyl)pyridine to UHP
- Solvent System : Dichloromethane (DCM) at 0°C
- Reaction Time : 15 minutes
- Workup : Sequential quenching with saturated NaHCO₃ and extraction with DCM
The system achieves an 82% isolated yield, attributable to the rapid generation of the active oxidant (Table 1). Notably, TFAA serves dual roles: (1) dehydrating UHP to form peroxo-trifluoroacetate and (2) stabilizing the transition state through hydrogen bonding with the pyridine lone pair.
Table 1. Comparative Performance of UHP/TFAA vs. m-CPBA Oxidation
m-CPBA-Mediated Oxidation
While less efficient than UHP/TFAA, m-CPBA provides a reliable alternative for laboratories lacking anhydrous conditions. The reaction proceeds via a concerted epoxidation-like mechanism, where the peracid oxygen attacks the pyridine nitrogen (Scheme 2). Key considerations include:
- Solvent Effects : DCM > Chloroform > Toluene (polar aprotic solvents favor rate)
- Stoichiometry : 1.1 equivalents of m-CPBA to minimize di-oxidation
- Workup Innovations : A novel aqueous Na₂S₂O₃ wash (introduced in Sturrock’s thesis) effectively quenches residual peracid, improving purity to >98%
Despite milder temperatures, extended reaction times (up to 24 hours) and lower yields (70–75%) limit industrial applicability.
Mechanistic Elucidation and Kinetic Profiling
UHP/TFAA Reaction Pathway
In situ Fourier-transform infrared (FTIR) studies reveal critical intermediates:
- Peroxo-Trifluoroacetate Formation (ν(O–O) = 880 cm⁻¹): UHP reacts with TFAA within 2 minutes at 0°C.
- Electrophilic Attack (ΔG‡ = 18.3 kcal/mol): The peroxonium ion aligns with the pyridine ring plane, favoring N-oxide formation over C-hydroxylation.
- Proton Transfer : TFAA’s trifluoroacetate counterion abstracts the hydroxyl proton, completing the oxidation.
m-CPBA Reaction Dynamics
Density functional theory (DFT) calculations (B3LYP/6-311+G**) highlight two competing pathways:
- Concerted Mechanism (Eₐ = 14.7 kcal/mol): Dominant at low temperatures
- Stepwise Radical Pathway (Eₐ = 17.2 kcal/mol): Becomes significant above 30°C, leading to over-oxidation byproducts
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide serves as an important intermediate in the synthesis of various biologically active compounds. It is utilized in the development of pharmaceuticals due to its ability to modify biological pathways effectively. For instance, it is involved in the synthesis of anti-inflammatory and anti-cancer agents, where its trifluoromethyl group plays a crucial role in enhancing lipophilicity and bioavailability.
Case Study: Synthesis of Anticancer Agents
Research has shown that derivatives of this compound exhibit potent anticancer activity. A study demonstrated that compounds synthesized from this intermediate displayed significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for further drug development .
Agricultural Applications
Agrochemical Intermediates
The compound is also recognized for its utility as an intermediate in the production of agrochemicals, particularly herbicides and insecticides. Its derivatives have been linked to enhanced efficacy against pests and weeds, making them valuable in crop protection strategies.
Case Study: Herbicide Development
One notable application is the synthesis of herbicides such as fluazifop, where this compound is a key precursor. This herbicide has shown effectiveness against specific grass weeds while being safe for broadleaf crops, highlighting the compound's importance in sustainable agriculture .
Studies focusing on the interaction of this compound with biological systems are essential for understanding its pharmacokinetics and potential toxicological effects. Research indicates that this compound interacts with various enzymes and receptors, which could provide insights into its medicinal properties .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and functional groups. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of key metabolic pathways, resulting in its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Critical Analysis of Differences
Substituent Position Effects: 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide vs. 2-Chloro-3-(trifluoromethyl)pyridine 1-oxide: The CF₃ group at position 5 (vs. 2-Chloro-5-(trifluoromethyl)pyridine (non-oxide): Removal of the N-oxide group reduces polarity, lowering boiling point (152–153°C) and molecular weight (181.54 g/mol) compared to the oxide derivative .
Functional Group Influence: The N-oxide group in the target compound enhances solubility in polar solvents and acts as a directing group in palladium-catalyzed cross-coupling reactions, a feature absent in non-oxide analogs . Carboxylic acid (QA-4975) and hydroxymethyl (QC-5126) substituents introduce hydrogen-bonding capacity, reducing logP and increasing hydrophilicity compared to the target compound .
Toxicity and Handling: The T+ hazard code for this compound suggests higher acute toxicity than its non-oxide counterpart (GHS Category 1–4), which includes mutagenicity and respiratory toxicity .
Biological Activity
2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is a heterocyclic compound characterized by its unique structural features, including a chlorinated pyridine ring and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, making it relevant in pharmaceutical and agrochemical research.
- Molecular Formula : CHClFN\O
- Molecular Weight : 197.54 g/mol
- Appearance : Colorless to pale yellow liquid or solid
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including oxidation reactions using urea hydrogen peroxide adducts and trifluoroacetic anhydride in dichloromethane .
Biological Activity Overview
Research into the biological activity of this compound suggests several potential applications, particularly in the field of antimicrobial agents. The compound's interactions with biological systems are crucial for understanding its pharmacokinetics and toxicological profiles.
Antimicrobial Activity
Studies have indicated that derivatives of trifluoromethylpyridines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Compound | Activity Against MRSA | Reference |
---|---|---|
E1 | 50% inhibition | |
E3 | 75% inhibition | |
Thiodiazole copper | 87% inhibition |
Inhibition Studies
Inhibition studies have demonstrated that the presence of the trifluoromethyl group enhances biological activity. For example, compounds with this functional group often show improved efficacy against plant pathogens like Xanthomonas oryzae and Ralstonia solanacearum compared to their non-trifluoromethyl counterparts .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Antibacterial Efficacy : A study reported that thioether-containing compounds exhibited higher activities against R. solanacearum, with EC50 values ranging from 40 to 78 mg/L, outperforming commercial standards like thiodiazole copper .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the halogen positions on the pyridine ring significantly affect biological activity. For instance, changing chlorine to fluorine alters electronic properties and reactivity .
- Mechanisms of Action : Investigations into the mechanisms by which these compounds exert their effects have revealed that they may inhibit key enzymes involved in bacterial metabolism, leading to cell death .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide?
- Methodological Answer : Synthesis typically involves halogenation and oxidation. For example, chlorination of β-picoline via high-temperature catalytic vapour-phase reactions can yield 2-chloro-5-(trifluoromethyl)pyridine, followed by oxidation using agents like meta-chloroperbenzoic acid (m-CPBA) to form the 1-oxide derivative. This approach aligns with methodologies for related pyridine oxides .
Q. What analytical techniques are recommended to assess the purity of 2-Chloro-5-(trifluoromethyl)pyridine derivatives?
- Methodological Answer : Gas chromatography (GC) is critical for verifying purity (≥97%, as per technical specifications). Melting point analysis (reported ranges: 29–34°C) and NMR spectroscopy should be cross-validated to resolve discrepancies caused by impurities or polymorphic forms . Differential Scanning Calorimetry (DSC) provides precise thermal data for crystalline phases .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (N95 masks, gloves, goggles) and work in a fume hood due to its irritant properties (H315, H319). Follow GHS guidelines for storage (Combustible Solids, Storage Class Code 11) and disposal. Monitor flash points (113°C) to avoid combustion risks .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances ring activation, directing nucleophilic attack to the para position relative to the chlorine. Computational models, such as electrostatic potential (ESP) descriptors (e.g., EA and ESP1/2), quantitatively predict regioselectivity and relative reaction rates. For example, 2-chloro-5-(trifluoromethyl)pyridine exhibits a 120 kJ/mol difference in ESP2 compared to analogous substrates, significantly impacting SNAr kinetics .
Q. How can contradictions in reported physical properties (e.g., melting points) be resolved?
- Methodological Answer : Discrepancies in melting points (e.g., 29°C vs. 32–34°C) may arise from polymorphic variations or impurities. Use DSC for high-precision thermal analysis and pair with GC-MS or HPLC to confirm purity (>98%). Structural integrity should be verified via and NMR to rule out degradation products .
Q. What strategies optimize regioexhaustive functionalization of this compound?
- Methodological Answer : Competing reaction pathways require controlled conditions. For example, Cottet and Schlosser (2004) demonstrated regioexhaustive functionalization using stepwise halogenation and coupling reactions. Temperature modulation (e.g., 80°C for coupling) and catalyst selection (e.g., Pd for Suzuki-Miyaura) enhance selectivity. Computational pre-screening of reaction sites using DFT minimizes trial-and-error approaches .
Q. How can computational modeling predict regioselectivity in functionalization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies and ESP maps to identify electrophilic/nucleophilic hotspots. For instance, ESP2 values differentiate reactivity between pyridine and pyrimidine derivatives, guiding synthetic design. Machine learning models trained on EA (electron affinity) and ESP descriptors further refine predictions for complex systems .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data on reaction yields in halogen exchange processes?
- Methodological Answer : Conflicting yields may stem from variations in halogen exchange catalysts (e.g., CuCl vs. FeCl) or reaction durations. Systematic Design of Experiments (DoE) can isolate critical factors (e.g., temperature, stoichiometry). For example, Ashford’s Dictionary notes halogen exchange efficiency drops below 150°C, necessitating rigorous process monitoring .
Properties
IUPAC Name |
2-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11(5)12)6(8,9)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICMLHZXPNIBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(F)(F)F)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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